4-羟基格列本脲

描述

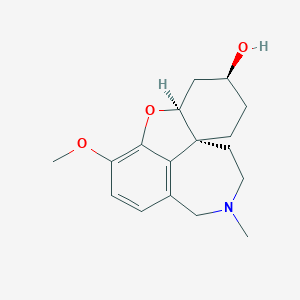

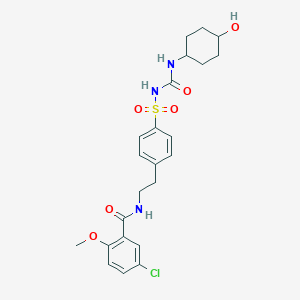

4-Hydroxyglibenclamide is a metabolite of Glyburide, an antidiabetic drug . It has a molecular formula of C23H28ClN3O6S and a molecular weight of 510.0 g/mol . The IUPAC name for 4-Hydroxyglibenclamide is 5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide .

Synthesis Analysis

The synthesis of Glibenclamide, the parent drug of 4-Hydroxyglibenclamide, has been demonstrated in a semi-telescoped continuous flow process with an overall yield of 80–85% within 10 minutes total residence time .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyglibenclamide includes a variety of functional groups, such as a chlorobenzene ring, a methoxy group, a carbamoylsulfamoyl group, and a hydroxycyclohexyl group .

Physical and Chemical Properties Analysis

4-Hydroxyglibenclamide has a variety of physical and chemical properties, including its molecular weight, molecular formula, and the presence of various functional groups .

科学研究应用

急性中枢神经系统损伤的治疗

研究表明,4-羟基格列本脲对急性中枢神经系统损伤具有保护作用 . 它通过抑制 Sur1-Trpm4 通道,在某些情况下也通过脑 K ATP 通道发挥作用 . 它已被证明在多种与临床相关的啮齿动物模型中具有益处,包括缺血性和出血性中风、外伤性脑损伤、脊髓损伤、早产儿脑病和脑转移瘤 . 它作用于微血管,以减少水肿形成和继发性出血,抑制坏死性细胞死亡,发挥强效抗炎作用,并促进神经发生 .

外伤性脑损伤和中风临床试验

II 期临床试验已开始评估格列本脲静脉注射制剂在脑外伤和中风患者中的应用 . 格列本脲用于治疗急性中枢神经系统损伤具有极大的希望 .

降血糖作用

格列本脲(格列本脲)的主要代谢物 4-反式羟基-格列本脲 (M1) 和 3-顺式羟基-格列本脲 (M2) 被发现对人类具有降血糖作用 . 这种作用是由于胰岛素分泌增加所致 .

胰岛素释放作用

作用机制

Target of Action

4-Hydroxyglibenclamide, also known as rac trans-4-Hydroxy Glyburide, primarily targets the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . These channels play a crucial role in insulin secretion, making them a key target for antidiabetic medications.

Mode of Action

The compound works by binding to and inhibiting the SUR1 . This inhibition causes cell membrane depolarization, which opens voltage-dependent calcium channels . The influx of calcium ions triggers the exocytosis of insulin granules, leading to an increase in insulin secretion . This increased insulin secretion helps to lower blood glucose levels, making 4-Hydroxyglibenclamide an effective treatment for type 2 diabetes.

Biochemical Pathways

It is known that the compound’s action on sur1 leads to an increase in insulin secretion . This insulin then acts on various tissues in the body, promoting glucose uptake and utilization, and inhibiting glucose production. These actions collectively contribute to the regulation of blood glucose levels.

Pharmacokinetics

The pharmacokinetics of 4-Hydroxyglibenclamide are complex. It is an active metabolite of the antidiabetic compound glyburide, formed by the action of cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by factors such as renal function . Detailed studies on the pharmacokinetics of 4-Hydroxyglibenclamide are currently lacking.

Result of Action

The primary result of 4-Hydroxyglibenclamide’s action is an increase in insulin secretion, leading to a decrease in blood glucose levels . This makes it an effective treatment for type 2 diabetes. Like other sulfonylureas, it can cause hypoglycemia as a side effect .

Action Environment

The action, efficacy, and stability of 4-Hydroxyglibenclamide can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s renal function . Additionally, factors such as diet and exercise, which can influence blood glucose levels, may also affect the compound’s efficacy.

安全和危害

生化分析

Biochemical Properties

4-Hydroxyglibenclamide plays a crucial role in biochemical reactions related to glucose metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ATP-sensitive potassium channels (K_ATP) in pancreatic beta cells. By binding to these channels, 4-Hydroxyglibenclamide inhibits their activity, leading to membrane depolarization and subsequent insulin release . This interaction is vital for its hypoglycemic effect, making it an essential compound in diabetes treatment.

Cellular Effects

4-Hydroxyglibenclamide has significant effects on various cell types and cellular processes. In pancreatic beta cells, it promotes insulin synthesis and release by maintaining elevated basal insulin synthetic activity . This compound also influences cell signaling pathways, particularly those involved in glucose metabolism. Additionally, 4-Hydroxyglibenclamide affects gene expression related to insulin production and secretion, thereby playing a critical role in cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Hydroxyglibenclamide involves its binding interactions with the sulfonylurea receptor 1 (SUR1) subunit of the K_ATP channels in pancreatic beta cells. This binding inhibits the channel’s activity, causing cell membrane depolarization and opening of voltage-dependent calcium channels. The influx of calcium ions triggers insulin granule exocytosis, leading to increased insulin release . This mechanism underscores the compound’s effectiveness in managing blood glucose levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxyglibenclamide change over time. The compound is stable when stored at -20°C and protected from light and moisture . Over time, its hypoglycemic effect remains consistent, but prolonged exposure can lead to degranulation of beta cells, which maintain elevated insulin synthetic activity even after the compound is removed . This indicates that 4-Hydroxyglibenclamide has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 4-Hydroxyglibenclamide vary with different dosages in animal models. At therapeutic doses, it effectively lowers blood glucose levels without causing significant adverse effects. At higher doses, it can lead to hypoglycemia and other toxic effects . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a clear threshold for its hypoglycemic action.

Metabolic Pathways

4-Hydroxyglibenclamide is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation . The compound also affects metabolic flux by modulating the activity of key enzymes in the glucose metabolism pathway, thereby influencing metabolite levels and overall metabolic balance .

Transport and Distribution

The transport and distribution of 4-Hydroxyglibenclamide within cells and tissues involve various transporters and binding proteins. It is a substrate for organic anion transporting polypeptides (OATP) and ATP-binding cassette (ABC) transporters, which influence its distribution and pharmacokinetics . These transporters play a critical role in the hepatic uptake and subsequent metabolism of the compound, affecting its plasma clearance and tissue distribution.

Subcellular Localization

4-Hydroxyglibenclamide is primarily localized in the cytoplasm of pancreatic beta cells, where it exerts its hypoglycemic effects. The compound’s localization is influenced by its binding to the SUR1 subunit of the K_ATP channels, which are predominantly found in the plasma membrane of beta cells . This subcellular localization is crucial for its function in regulating insulin release and maintaining glucose homeostasis.

属性

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23155-04-6, 23155-00-2 | |

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

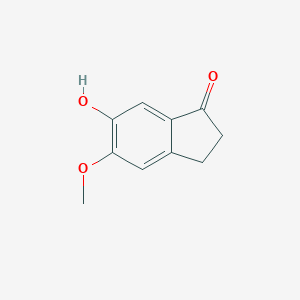

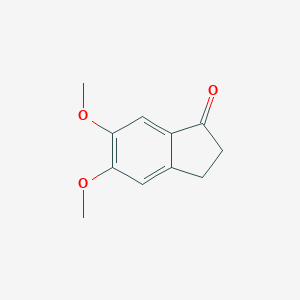

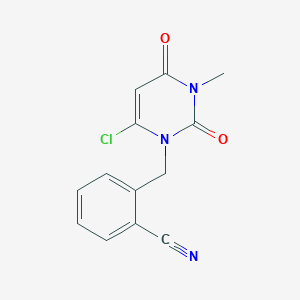

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-hydroxyglibenclamide in glibenclamide metabolism?

A: 4-Hydroxyglibenclamide represents a major metabolite of glibenclamide. The study demonstrated that approximately 36% of orally administered glibenclamide is excreted as hydroxylated metabolites in urine within 48 hours, with 4-hydroxyglibenclamide (trans-4-hydroxyglibenclamide) constituting the larger portion (27%) compared to the cis-3-hydroxyglibenclamide (8%). [] This highlights the significance of the hydroxylation pathway, particularly the formation of 4-hydroxyglibenclamide, in the elimination of glibenclamide from the body.

Q2: Does the study suggest any specific drug interactions based on the metabolic pathways of 4-hydroxyglibenclamide formation?

A: The study investigated if individuals with different metabolic capacities for debrisoquine and mephenytoin, categorized as poor and extensive metabolizers, exhibited variations in glibenclamide metabolism, particularly the formation of 4-hydroxyglibenclamide. The results indicated no significant differences in the plasma pharmacokinetics of glibenclamide or the urinary excretion of its metabolites, including 4-hydroxyglibenclamide, between these groups. [] This suggests that the metabolism of glibenclamide, particularly the formation of 4-hydroxyglibenclamide, is not significantly influenced by the genetic polymorphisms affecting debrisoquine and mephenytoin metabolism. Therefore, based on this study, significant drug interactions based solely on these specific metabolic pathways are unlikely.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one](/img/structure/B192814.png)